Sevenfold Enhanced Binding to Thymidine Phosphorylase vs. 6-Methyluracil
Replacement of the 6-methyl group of 6-methyluracil with a 6-trifluoromethyl group results in a sevenfold increment in binding affinity to thymidine phosphorylase [1]. The enhanced binding is attributed to the increased acidity of the uracil ring conferred by the electron-withdrawing trifluoromethyl substituent [1]. Further 5-substitution of 6-(trifluoromethyl)uracil with a phenylbutyl group yields a 10-fold improvement over the parent 6-(trifluoromethyl)uracil and a 67-fold improvement over 6-methyluracil, underscoring the unique contribution of the 6-CF3 group as a foundational scaffold for inhibitor optimization [1].
| Evidence Dimension | Relative binding affinity to thymidine phosphorylase |
|---|---|
| Target Compound Data | 6-(Trifluoromethyl)uracil: relative binding = 7.0 (vs. 6-methyluracil set at 1.0) |
| Comparator Or Baseline | 6-Methyluracil: relative binding = 1.0 |
| Quantified Difference | 7-fold increase in binding affinity |
| Conditions | Enzyme inhibition assay; thymidine phosphorylase; comparative structure-activity relationship study |
Why This Matters
This quantitative binding difference demonstrates that 6-(trifluoromethyl)uracil serves as a privileged starting point for developing thymidine phosphorylase inhibitors, a target implicated in tumor angiogenesis, whereas 6-methyluracil lacks sufficient potency for further medicinal chemistry exploration.
- [1] Baker, B. R., & Rzeszotarski, W. (1967). Irreversible enzyme inhibitors. CIV. Inhibitors of thymidine phosphorylase. 8. Further studies on hydrophobic bonding with 6-substituted uracils. Journal of Medicinal Chemistry, 10(6), 1109-1113. View Source
